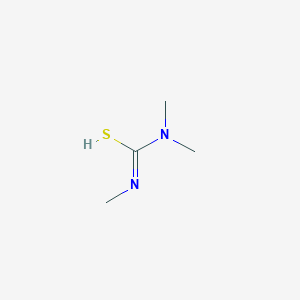

N,N,N'-trimethylcarbamimidothioic acid

Description

N,N,N'-Trimethylcarbamimidothioic acid is a thiourea derivative characterized by a carbamimidothioic acid backbone (HN–C(=S)–NH₂) with three methyl groups substituting hydrogen atoms on the nitrogen centers. Its molecular formula is C₄H₁₁N₃S, and it belongs to a class of compounds widely studied for their applications in organic synthesis, catalysis, and pharmaceuticals. The compound’s structure allows for versatile reactivity, particularly in nucleophilic substitution and coordination chemistry, due to the electron-rich sulfur atom and methyl-substituted amine groups.

Properties

IUPAC Name |

N,N,N'-trimethylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S/c1-5-4(7)6(2)3/h1-3H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEZSIYNWDWMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=C(N(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-trimethylcarbamimidothioic acid typically involves the reaction of trimethylamine with carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(CH3

Comparison with Similar Compounds

Table 1: Key Differences in Substituents and Reactivity

Key Observations:

- Substituent Effects: The methyl groups in this compound enhance solubility in non-polar solvents compared to phenyl-substituted analogs (e.g., the diphenyl derivative in ).

- Electron-Withdrawing Groups: The cyano group in the N-cyano derivative () increases electrophilicity at the sulfur atom, favoring nucleophilic attacks, whereas methyl groups in the target compound promote electron donation.

Physicochemical Properties

Table 2: Calculated and Experimental Properties

- Thermal Stability : Methyl groups likely improve thermal stability compared to esters (e.g., ), which may decompose at lower temperatures due to ester hydrolysis.

- Hydrogen Bonding : The absence of hydroxyl groups in this compound reduces hydrogen bonding capacity relative to unsubstituted carbamimidothioic acids, affecting crystallization behavior.

Research Findings and Trends

- Toxicity : Methylated carbamimidothioic acids generally exhibit lower acute toxicity compared to aromatic derivatives (e.g., ), as phenyl groups may introduce metabolic resistance.

- Catalytic Applications : Compounds with –C(=S)– groups, like the target compound, are explored in asymmetric catalysis, leveraging sulfur’s lone pairs for substrate activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.